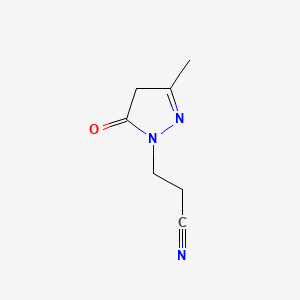

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of novel pyrazolone derivatives were synthesized by two different schemes . One of the schemes involved the reaction of phenyl hydrazine and ethyl acetoacetate with substituted benzaldehydes . The synthesized compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative strains of bacteria .Molecular Structure Analysis

The molecular structure of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can be found in various databases such as PubChem . Elemental analysis, FTIR, ¹H, and (13)C NMR, and mass spectroscopy have been used to justify their proposed chemical structures .Chemical Reactions Analysis

Pyrazolone derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry . Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular , antimicrobial, and anti-inflammatory activities .Applications De Recherche Scientifique

Green Synthetic Approaches

One application of pyrazoline derivatives is in the development of green synthetic methodologies. Al-Matar et al. (2010) demonstrated a solvent-free synthesis of Pyrano[2,3-c]-pyrazoles, highlighting an eco-friendly approach to synthesizing these compounds. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Matar et al., 2010).

Corrosion Inhibition

Pyrazoline derivatives have also been investigated for their corrosion inhibition properties. Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, revealing their potential as green corrosion inhibitors. The study employed both experimental and theoretical techniques to understand the inhibition mechanisms, offering insights into the application of pyrazoline derivatives in protecting metals from corrosion (Gupta et al., 2018).

Material Science

In the field of material science, pyrazoline derivatives have been explored for their potential in creating new materials with desirable properties. Zedan et al. (2020) characterized two pyrazolo[4,3-b]pyridine derivatives, studying their thermal, structural, optical, and diode characteristics. This research sheds light on the utility of these compounds in developing materials with specific electronic and optical properties, which could be valuable in electronics and photonics (Zedan et al., 2020).

Biological Applications

Despite the exclusion of direct medicinal applications, the synthetic versatility of pyrazoline derivatives allows for the development of compounds with potential biological activity. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antimicrobial activities. Such studies underscore the importance of pyrazoline derivatives in designing new molecules with potential biological applications, including antimicrobial agents (Hassan, 2013).

Propriétés

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTPDBWPPXYJBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178272 |

Source

|

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

CAS RN |

2361-34-4 |

Source

|

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.